Acide 3-(3,5-diméthyl-1H-1,2,4-triazol-1-yl)propanoïque

Vue d'ensemble

Description

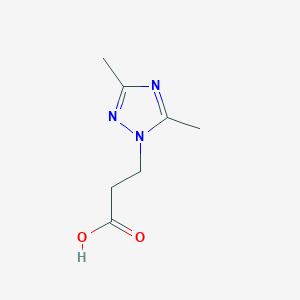

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propanoic acid group attached to a triazole ring substituted with two methyl groups at positions 3 and 5. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- IUPAC Name : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

Physical Properties

The compound exhibits properties typical of triazole derivatives, including solubility in polar solvents and potential reactivity with various biological targets.

Pharmacological Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive triazoles suggests several possible mechanisms of action:

- Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis. This compound may exhibit similar properties, making it a candidate for antifungal drug development.

- Antimicrobial Properties : Preliminary studies suggest that this compound could have broad-spectrum antimicrobial effects, potentially useful in treating infections caused by bacteria and fungi.

Agricultural Applications

The compound's ability to modulate plant growth and resistance to pathogens has been explored:

- Plant Growth Regulator : There is evidence that triazole compounds can enhance plant growth by regulating hormonal pathways. This could lead to increased crop yields and improved stress resilience.

- Fungicide Development : Given its potential antifungal properties, this compound may be developed into a fungicide to protect crops from fungal diseases.

Materials Science

The unique chemical structure of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid allows for its incorporation into various materials:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.

- Coatings and Films : Due to its chemical stability and potential protective qualities against environmental degradation, this compound can be formulated into coatings for industrial applications.

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of various triazole derivatives included 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid. The results indicated significant inhibition of fungal growth in vitro against common pathogens such as Candida albicans and Aspergillus niger. The mechanism was hypothesized to involve disruption of cell membrane integrity.

Case Study 2: Agricultural Efficacy

In agricultural trials, the application of this compound as a plant growth regulator demonstrated an increase in biomass and yield in tomato plants under controlled conditions. The treated plants showed enhanced resistance to common fungal pathogens compared to untreated controls.

Case Study 3: Polymer Development

Research on the incorporation of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid into polyvinyl chloride (PVC) matrices showed improved thermal stability and mechanical strength. The modified PVC exhibited better performance under high-temperature conditions compared to standard formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. For example, the reaction of hydrazine with acetylacetone can yield 3,5-dimethyl-1H-1,2,4-triazole.

Attachment of the Propanoic Acid Group: The triazole ring is then functionalized with a propanoic acid group. This can be achieved through a nucleophilic substitution reaction where the triazole is reacted with a suitable halogenated propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through various interactions, including hydrogen bonding, coordination, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-1,2,4-Triazol-1-yl)propanoic acid: This compound lacks the methyl groups on the triazole ring, which can affect its biological activity and chemical reactivity.

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound has a different substituent on the triazole ring, leading to distinct properties and applications.

Uniqueness

The presence of the 3,5-dimethyl groups on the triazole ring in 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid imparts unique steric and electronic properties. These modifications can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy and selectivity in its applications.

Activité Biologique

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a compound belonging to the triazole family, known for its diverse biological activities. The unique structure of triazoles allows for significant interactions with biological targets, making them valuable in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is C7H13N3O2. Its structure features a triazole ring substituted with two methyl groups and a propanoic acid moiety. This configuration contributes to its chemical reactivity and biological interactions.

The biological activity of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of proteins. This interaction can lead to inhibition or modulation of enzymatic activities.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Triazole derivatives have shown efficacy against various bacterial and fungal strains. For instance:

- Antifungal : Compounds like fluconazole (a triazole derivative) are widely used in treating fungal infections.

- Antibacterial : Some studies suggest potential antibacterial properties against gram-positive and gram-negative bacteria.

Anticancer Properties

Triazoles are being investigated for their anticancer effects. The mechanism often involves:

- Inducing Apoptosis : Triazole derivatives can trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth : They may interfere with tumor proliferation by targeting specific pathways.

Research Findings

A review of recent literature reveals several studies focusing on the biological activity of triazole derivatives:

| Study | Findings |

|---|---|

| Sharma et al. (2022) | Demonstrated broad-spectrum antimicrobial activity of triazole compounds against resistant strains. |

| Gao et al. (2019) | Reported significant anticancer activity in vitro for certain triazole derivatives. |

| Patel et al. (2012) | Identified anti-HIV activity associated with specific triazole structures. |

Case Studies

Several case studies highlight the practical applications of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid:

- Antifungal Efficacy : A study evaluated the antifungal properties against Candida albicans, showing promising results in inhibiting fungal growth at low concentrations.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls.

- Synergistic Effects : Research indicated that combining this compound with existing antifungal treatments enhanced overall efficacy against resistant strains.

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQPXXPPGJVSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360264 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-05-5 | |

| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.